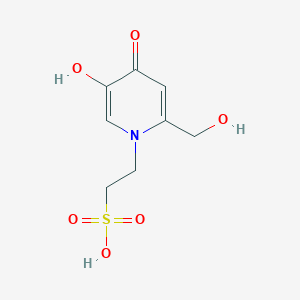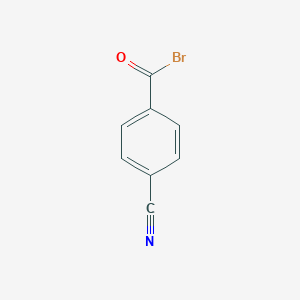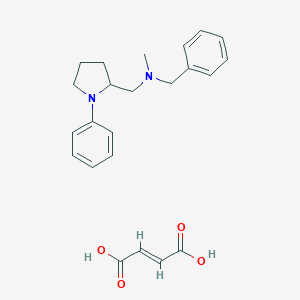
(-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumarate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumarate, also known as Desoxypipradrol, is a psychostimulant drug that has been used in scientific research. It is a derivative of the compound pipradrol and has a similar chemical structure to methylphenidate. Desoxypipradrol has been found to have potential therapeutic effects in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
作用机制
(-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol acts as a norepinephrine-dopamine reuptake inhibitor, meaning that it blocks the reuptake of these neurotransmitters in the brain. This leads to an increase in their concentration in the synaptic cleft, resulting in increased stimulation of the central nervous system. (-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol has also been found to increase the release of dopamine and norepinephrine in certain brain regions.
生化和生理效应
(-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol has been found to increase heart rate, blood pressure, and body temperature in animal studies. It has also been shown to increase locomotor activity and reduce food intake. In human studies, (-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol has been shown to improve cognitive performance and attention, as well as reduce hyperactivity in individuals with ADHD.
实验室实验的优点和局限性
(-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol has several advantages for lab experiments, including its high potency and selectivity for norepinephrine and dopamine transporters. However, it also has several limitations, including its potential for abuse and dependence, as well as its potential to cause adverse effects such as cardiovascular and psychiatric events.
未来方向
Future research on (-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol could focus on its potential therapeutic effects in other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, further studies could investigate the long-term effects of (-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol use, as well as its potential for abuse and dependence. Finally, research could focus on the development of safer and more effective derivatives of (-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol for clinical use.
In conclusion, (-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol is a psychostimulant drug that has potential therapeutic effects in the treatment of ADHD and narcolepsy. Its mechanism of action involves blocking the reuptake of norepinephrine and dopamine in the brain, leading to increased stimulation of the central nervous system. While (-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol has several advantages for lab experiments, it also has several limitations and potential adverse effects. Future research could focus on its potential therapeutic effects in other neurological and psychiatric disorders, as well as the development of safer and more effective derivatives for clinical use.
合成方法
(-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol can be synthesized through the reaction of 2-benzylpyrrolidine with methylamine, followed by reduction with lithium aluminum hydride. The resulting product is then reacted with fumaric acid to form the fumarate salt.
科学研究应用
(-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol has been used in scientific research to investigate its potential therapeutic effects in the treatment of ADHD and narcolepsy. It has been found to increase locomotor activity and improve cognitive performance in animal models of ADHD. In human studies, (-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol has been shown to improve attention and reduce hyperactivity in individuals with ADHD.
属性
CAS 编号 |
142469-76-9 |
|---|---|
产品名称 |
(-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumarate |
分子式 |
C19H24N2.C4H4O4 |
分子量 |
396.5 g/mol |
IUPAC 名称 |
N-benzyl-N-methyl-1-(1-phenylpyrrolidin-2-yl)methanamine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C19H24N2.C4H4O4/c1-20(15-17-9-4-2-5-10-17)16-19-13-8-14-21(19)18-11-6-3-7-12-18;5-3(6)1-2-4(7)8/h2-7,9-12,19H,8,13-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
OFXWMXLNWUDFOG-WLHGVMLRSA-N |
手性 SMILES |
CN(CC1CCCN1C2=CC=CC=C2)CC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(CC1CCCN1C2=CC=CC=C2)CC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
规范 SMILES |
CN(CC1CCCN1C2=CC=CC=C2)CC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
同义词 |
2-Pyrrolidinemethanamine, N-methyl-1-phenyl-N-(phenylmethyl)-, (-)-, ( E)-2-butenedioate (1:1) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![14-Acetyl-14-hydroxy-2,8,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B116967.png)
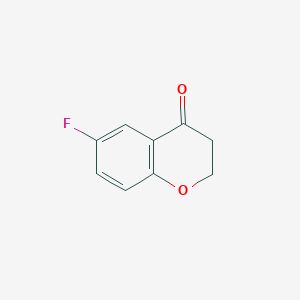
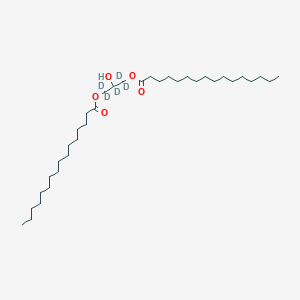
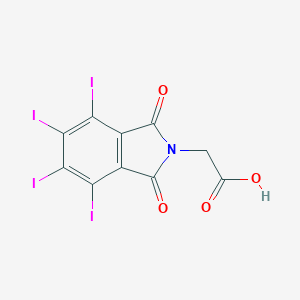
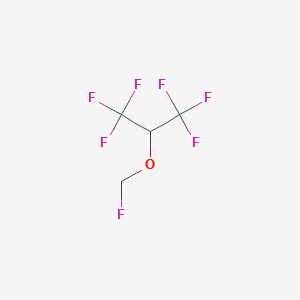
![3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid](/img/structure/B116995.png)
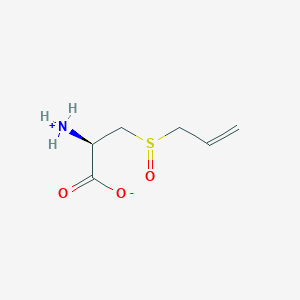

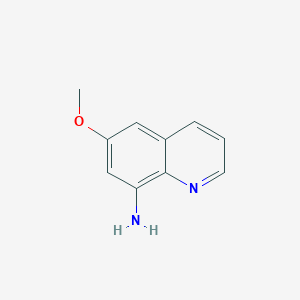
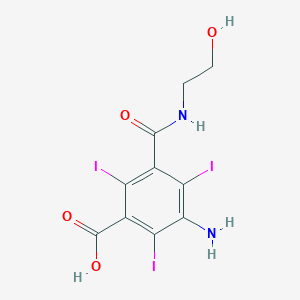
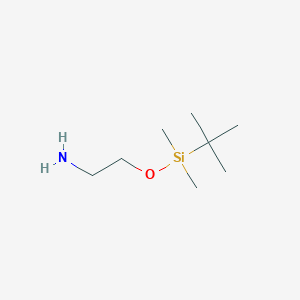
![5-Azaspiro[2.4]heptane-1-carboxylicacid, 5-(phenylmethyl)-, ethyl ester](/img/structure/B117004.png)
